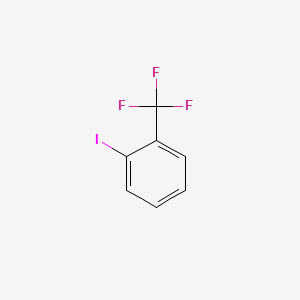

2-Iodobenzotrifluoride

説明

The exact mass of the compound 2-Iodobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88291. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Iodobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3I/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZGUYVVBABKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059998 | |

| Record name | 2-Iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-29-1 | |

| Record name | 1-Iodo-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Iodobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-2-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Iodo-2-(trifluoromethyl)benzene: A Technical Guide

Executive Summary

1-iodo-2-(trifluoromethyl)benzene (CAS: 444-29-1), also known as o-iodobenzotrifluoride, is a critical organofluorine building block in modern drug discovery and agrochemical synthesis. Its value lies in the orthogonal reactivity of its two functional handles: the iodine atom, which serves as a highly reactive site for metal-catalyzed cross-coupling and lithium-halogen exchange, and the trifluoromethyl (

This guide provides a comprehensive technical analysis of this compound, focusing on its structural dynamics, synthesis via the Sandmeyer protocol, and its divergent reactivity profiles in metallaphotoredox and organometallic chemistry.

Chemical Identity & Physical Properties

The physiochemical profile of 1-iodo-2-(trifluoromethyl)benzene is dominated by the high polarizability of the iodine atom contrasted with the strong electron-withdrawing nature of the ortho-trifluoromethyl group.

| Property | Data | Notes |

| CAS Number | 444-29-1 | |

| Molecular Formula | ||

| Molecular Weight | 272.01 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon exposure to light (iodine liberation). |

| Boiling Point | 196–198 °C | @ 760 mmHg. |

| Density | 1.88 g/mL | High density due to heavy iodine atom. |

| Singlet (referenced to | ||

| C-I carbon is significantly shielded. |

Structural & Electronic Analysis

The Ortho-Effect and Steric Clash

The juxtaposition of the bulky iodine atom (Van der Waals radius ~1.98 Å) and the trifluoromethyl group (effective volume similar to an isopropyl group) creates significant steric strain.

-

Conformation: The

group rotates to minimize repulsion with the iodine lone pairs. -

Reactivity Implication: In transition metal catalysis (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C-I bond is facile due to the weak bond energy (~65 kcal/mol), but the subsequent transmetallation step can be retarded by the steric bulk of the ortho-CF3 group.

Electronic Push-Pull

-

Inductive Effect (-I): The

group is strongly electron-withdrawing, pulling electron density away from the ring. This increases the acidity of the remaining aromatic protons and makes the C-I bond more susceptible to oxidative addition compared to non-fluorinated analogs. -

Polarizability: The iodine atom is soft and polarizable, stabilizing the transition states in halogen-metal exchange reactions.

Synthesis: The Sandmeyer Protocol

While direct iodination of benzotrifluoride is poor due to the deactivated ring, the Sandmeyer reaction starting from 2-(trifluoromethyl)aniline is the industry-standard method. This sequence ensures regiocontrol and high yields.[1]

Reaction Workflow

Figure 1: Step-wise synthesis via the Sandmeyer reaction.

Detailed Protocol

Reagents: 2-(Trifluoromethyl)aniline (1.0 eq),

-

Diazotization:

-

Suspend 2-(trifluoromethyl)aniline in 2.5 M

and cool to 0°C in an ice bath. -

Add an aqueous solution of

dropwise, maintaining the internal temperature below 5°C to prevent decomposition of the diazonium salt. -

Checkpoint: The solution should become clear (or slightly turbid) as the amine converts to the diazonium salt.

-

-

Iodination:

-

Dissolve Potassium Iodide (KI) in water (1:1 w/v).

-

Add the cold diazonium solution slowly to the KI solution with vigorous stirring.

-

Observation: Immediate evolution of nitrogen gas (

) and formation of a dark, oily layer (crude iodide). -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Purification:

-

Extract with diethyl ether or dichloromethane.

-

Critical Step: Wash the organic layer with 10%

(sodium thiosulfate) to remove free iodine (indicated by the disappearance of the purple/brown color). -

Dry over

, filter, and concentrate. -

Distill under reduced pressure to obtain the pure product.

-

Reactivity Profile & Applications

The utility of 1-iodo-2-(trifluoromethyl)benzene diverges into two main pathways: Lithium-Halogen Exchange (nucleophilic generation) and Transition Metal Catalysis (electrophilic coupling).

Figure 2: Divergent reactivity pathways: Nucleophilic Lithiation vs. Electrophilic Metal Catalysis.

Lithium-Halogen Exchange

Reaction with n-butyllithium generates 2-(trifluoromethyl)phenyllithium .

-

Stability Warning: Unlike non-fluorinated analogs, this species must be generated and maintained at -78°C .

-

Protocol:

-

Dissolve substrate in dry THF under Argon at -78°C.

-

Add n-BuLi (1.05 eq) slowly down the side of the flask.

-

Stir for 15–30 mins.

-

Quench with electrophile (e.g.,

to form 2-(trifluoromethyl)benzoic acid).

-

Ullmann & Suzuki Couplings

The compound is an excellent substrate for forming C-C and C-N bonds.

-

Ullmann Coupling: Reacts with amines or phenols using CuI/Ligand systems. The ortho-CF3 group can actually accelerate reductive elimination in some catalytic cycles by destabilizing the Pd(II)/Cu(III) intermediate, forcing the reaction forward.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Optimization: Use sterically demanding ligands (e.g., SPhos, XPhos) to overcome the steric hindrance of the

group during the transmetallation step.

-

Safety & Handling

-

Hazards:

-

Skin/Eye Irritant: Causes severe skin burns and eye damage (H314).

-

Respiratory: May cause respiratory irritation (H335).

-

-

Storage: Store in a cool, dark place under inert atmosphere (Argon/Nitrogen). The C-I bond is photosensitive; degradation leads to the release of

(purple discoloration). -

Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Sandmeyer Trifluoromethylation & General Protocols. Organic Chemistry Portal. Retrieved from

-

Synthesis of Aryl Iodides from Arylhydrazines (Sandmeyer Alternative). ACS Publications. 2018. Retrieved from

-

Physical Properties & NMR Data (PubChem). National Institutes of Health (NIH). CID 67957. Retrieved from

-

Lithium-Halogen Exchange Mechanisms. Harvard University / Evans Group. Retrieved from

-

Ullmann Reaction Mechanisms and Applications. Thermo Fisher Scientific. Retrieved from (General Reference for Ullmann Context)

-

Synthesis of 2-(trifluoromethyl)benzoic acid (Lithiation Application). Google Patents / CN103274929B. Retrieved from

Sources

Part 1: Identity & Physicochemical Profile

[2]

The following constants represent the standard values for high-purity (>98%) material. Researchers should note that the high density (1.84 g/mL) requires careful volumetric handling, as standard pipetting techniques may lead to mass errors.[2]

Table 1: Core Physical Constants

| Property | Value | Unit | Condition / Note |

| IUPAC Name | 1-iodo-2-(trifluoromethyl)benzene | - | - |

| CAS Number | 444-29-1 | - | Distinct from meta (882-35-9) and para (402-56-2) isomers.[1][2][3] |

| Molecular Weight | 272.01 | g/mol | - |

| Appearance | Clear, colorless to light yellow | - | Darkens upon light exposure (iodine liberation).[2][3] |

| Boiling Point | 82–83 | °C | @ 10 mmHg (Reduced Pressure) |

| Boiling Point | 196–198 | °C | @ 760 mmHg (Atmospheric) |

| Density | 1.842 | g/mL | @ 25 °C |

| Refractive Index | - | - | |

| Flash Point | > 80 | °C | Closed Cup |

| Solubility | Negligible | Water | Highly Lipophilic (logP ~ 3.[2]5) |

| Solubility | Miscible | Organics | DCM, THF, Toluene, Hexanes |

Part 2: Structural Analysis & Spectroscopic Signatures

Verification of o-iodobenzotrifluoride purity is best achieved via NMR spectroscopy.[2][3] The

Table 2: NMR Spectroscopic Data (CDCl

| Nucleus | Shift ( | Multiplicity | Assignment / Coupling |

| -61.9 | Singlet (s) | CF | |

| 7.98 | Doublet (d) | ||

| 7.68 | Doublet (d) | ||

| 7.48 | Triplet (t) | ||

| 7.20 | Triplet (t) | ||

| 141.2 | Carbon | C-I (Ipsocarbon) | |

| 127.1 | Quartet |

Note: The

Part 3: Reactivity & Synthetic Utility[2][6]

The reactivity of o-iodobenzotrifluoride is dominated by the Ortho-Effect .[2][3] The bulky CF

-

Electronic Effect: The CF

group is strongly electron-withdrawing ( -

Steric Effect: However, the spatial bulk of the ortho-CF

hinders the approach of the metal catalyst.[2][3] Consequently, standard ligands (like PPh

Diagram 1: Reactivity Logic & Catalyst Selection

Caption: The ortho-CF3 group imposes steric constraints that necessitate specialized bulky ligands (e.g., Buchwald ligands) for efficient cross-coupling.

Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)

Objective: Synthesis of 2-(trifluoromethyl)biphenyl via cross-coupling of o-iodobenzotrifluoride with phenylboronic acid.

Causality:

-

Base Choice (K

PO -

Catalyst (Pd(OAc)

+ S-Phos): S-Phos is specifically selected to overcome the steric hindrance of the ortho-CF

Protocol Steps:

-

Reaction Setup:

-

Solvent & Degassing:

-

Reaction:

-

Workup:

Diagram 2: Synthesis Workflow

Caption: Step-by-step workflow for the Suzuki coupling of sterically hindered o-iodobenzotrifluoride.

Part 5: Handling, Stability & Safety[2][8]

-

Light Sensitivity: Carbon-Iodine bonds are photosensitive.[2][3] Store the compound in amber glass or foil-wrapped containers to prevent iodine liberation (indicated by a color change from colorless to pink/brown).[2][3]

-

Volatility: With a boiling point of ~82°C at 10 mmHg, the compound is moderately volatile.[2][3] Avoid prolonged exposure to high vacuum during rotary evaporation.[2][3]

-

Hazards:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68256, 1-Iodo-2-(trifluoromethyl)benzene.[2][3] Retrieved from [Link][2]

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.[2][3] Journal of the American Chemical Society.[2][3] (Contextual grounding for S-Phos usage).

Sources

- 1. Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Iodo-3,5-bis(trifluoromethyl)benzene | C8H3F6I | CID 630970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. carlroth.com [carlroth.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 1-Iodo-2-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Iodobenzotrifluoride NMR

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Iodobenzotrifluoride. It is designed to serve as a detailed technical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document delves into the nuances of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this specific fluorinated aromatic compound, offering not just data, but a deeper understanding of the structural information that can be gleaned from the spectra.

Introduction

2-Iodobenzotrifluoride (C₇H₄F₃I) is a versatile synthetic intermediate utilized in the preparation of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two key reactive handles: the iodine atom, which can participate in a wide range of cross-coupling reactions, and the trifluoromethyl group, a moiety known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Accurate and unambiguous characterization of 2-Iodobenzotrifluoride and its derivatives is paramount for ensuring the integrity of synthetic pathways and the quality of final products. NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide will provide a thorough examination of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Iodobenzotrifluoride, offering insights into chemical shift assignments, coupling constants, and the underlying principles that govern these spectral features.

Molecular Structure and NMR-Active Nuclei

The structure of 2-Iodobenzotrifluoride, with its constituent NMR-active nuclei, is fundamental to understanding its spectroscopic signature.

Figure 1: Molecular structure of 2-Iodobenzotrifluoride.

The key NMR-active nuclei in this molecule are:

-

¹H (Protons): The four aromatic protons provide information about the electronic environment of the benzene ring.

-

¹³C (Carbon-13): The seven carbon atoms, including the trifluoromethyl carbon, give rise to distinct signals that are highly sensitive to their local chemical environment.

-

¹⁹F (Fluorine-19): The three fluorine atoms of the trifluoromethyl group provide a unique and highly sensitive probe for structural analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Iodobenzotrifluoride is characterized by four distinct signals in the aromatic region, corresponding to the four non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the iodo and trifluoromethyl substituents.

Table 1: ¹H NMR Spectroscopic Data for 2-Iodobenzotrifluoride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.95 | d | 7.8 |

| H-3 | 7.71 | d | 7.8 |

| H-5 | 7.53 | t | 7.8 |

| H-4 | 7.24 | t | 7.8 |

Data obtained from the Spectral Database for Organic Compounds (SDBS), SDBS No. 18407.

Interpretation of the ¹H NMR Spectrum

-

Downfield Shift of H-6 and H-3: The protons ortho to the electron-withdrawing trifluoromethyl group (H-3) and ortho to the iodine atom (H-6) are expected to be deshielded and resonate at a lower field. The data confirms that H-6 is the most downfield proton, likely due to the combined anisotropic effect of the adjacent iodine atom.

-

Coupling Pattern: The observed multiplicities are consistent with ortho and meta coupling in a disubstituted benzene ring. H-6 and H-3 appear as doublets due to coupling with their respective ortho protons (H-5 and H-4). H-5 and H-4 appear as triplets because they are coupled to two ortho protons each.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group introduces characteristic quartet splitting for the carbon to which it is attached, as well as for the adjacent aromatic carbon, due to ¹J(C-F) and ²J(C-F) coupling, respectively.

Table 2: ¹³C NMR Spectroscopic Data for 2-Iodobenzotrifluoride

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-5 | 139.5 | s | - |

| C-3 | 133.1 | s | - |

| C-1 | 131.0 | q | 31.3 |

| C-4 | 129.0 | s | - |

| C-6 | 128.2 | s | - |

| CF₃ | 122.5 | q | 274.4 |

| C-2 | 100.9 | s | - |

Data obtained from the Spectral Database for Organic Compounds (SDBS), SDBS No. 18407.

Interpretation of the ¹³C NMR Spectrum

-

Quaternary Carbons: The signals for C-1 and C-2 are typically of lower intensity. The carbon attached to the trifluoromethyl group (C-2) is significantly shielded and appears at a higher field (100.9 ppm).

-

¹³C-¹⁹F Coupling: The trifluoromethyl carbon (CF₃) exhibits a large one-bond coupling constant (¹J(C-F) = 274.4 Hz), resulting in a characteristic quartet. The carbon to which the CF₃ group is attached (C-1) also shows a smaller two-bond coupling (²J(C-F) = 31.3 Hz), appearing as a quartet.[1]

-

Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the inductive and resonance effects of the substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] For 2-Iodobenzotrifluoride, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: ¹⁹F NMR Spectroscopic Data for 2-Iodobenzotrifluoride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -60 to -65 | s |

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a singlet, as the three fluorine atoms in the CF₃ group are chemically equivalent and there are no adjacent NMR-active nuclei to cause significant coupling that would be resolved in a standard 1D spectrum. The exact chemical shift can be influenced by the solvent and the presence of other functional groups.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Iodobenzotrifluoride.

Sample Preparation

Proper sample preparation is the first and one of the most critical steps in obtaining a good NMR spectrum.

-

Analyte Purity: Ensure the 2-Iodobenzotrifluoride sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external or internal reference such as trifluorotoluene or hexafluorobenzene may be used.[4]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

Figure 2: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are suggested starting parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~16 ppm (centered around 5 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~250 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~200 ppm (centered around -80 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

Data Processing

Standard NMR data processing involves the following steps:

-

Fourier Transformation: Conversion of the time-domain signal (Free Induction Decay, FID) to the frequency-domain spectrum.

-

Phasing: Correction of the phase of the signals to obtain pure absorption lineshapes.

-

Baseline Correction: Correction of any distortions in the baseline of the spectrum.

-

Referencing: Setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm.

-

Integration: Calculation of the area under each signal, which is proportional to the number of nuclei it represents.

-

Peak Picking: Identification and listing of the chemical shifts of the signals.

Figure 3: General workflow for NMR data processing.

Conclusion

This technical guide has provided a detailed overview of the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for 2-Iodobenzotrifluoride. By understanding the chemical shifts, coupling constants, and multiplicities, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a robust starting point for acquiring high-quality NMR data, ensuring the reliability of experimental results. The principles discussed herein can be extended to the analysis of a wide range of related fluorinated aromatic compounds, making this guide a valuable resource for the scientific community.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][7][8]

-

PubChem. Benzene, 1-iodo-2-(trifluoromethyl)-. [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

-

RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0166191). [Link]

-

Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

-

Reddit. What are the best practices for sample preparation for NMR analysis?. [Link][6]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link][4]

-

ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

The Royal Society of Chemistry. 2 - Supporting Information. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

University of Sheffield. 19Flourine NMR. [Link]

-

ATB and Repository. Benzotrifluoride | C 7 H 5 F 3 | MD Topology | NMR | X-Ray. [Link]

-

National Institutes of Health. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. [Link]

-

AIST:SDBS Help. SDBS Help. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). AIST:Spectral Database for Organic Compounds,SDBS. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Benzotrifluoride(98-08-8) 1H NMR spectrum [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Reddit - Prove your humanity [reddit.com]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

Electron-withdrawing effects of 2-Iodobenzotrifluoride

An In-Depth Technical Guide to the Electron-Withdrawing Effects of 2-Iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodobenzotrifluoride (CAS No. 444-29-1) is a cornerstone reagent in modern synthetic and medicinal chemistry. Its utility stems from a unique electronic architecture: an aromatic ring substituted with two powerful, orthogonally-acting electron-withdrawing groups. The trifluoromethyl (−CF₃) group exerts a potent negative inductive effect, while the iodo (−I) group provides a highly reactive handle for cross-coupling reactions and also contributes an inductive pull. This guide deconstructs the physicochemical consequences of this arrangement, exploring how it governs the molecule's reactivity, enables specific synthetic transformations, and provides a strategic advantage in the design of novel therapeutics. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide validated experimental protocols, and contextualize its application within the demanding field of drug discovery.

Core Electronic Architecture: A Tale of Two Substituents

The reactivity profile of 2-iodobenzotrifluoride is not merely a sum of its parts but a synergistic consequence of the electronic interplay between the trifluoromethyl group, the iodine atom, and the benzene ring.

-

The Trifluoromethyl Group (−CF₃): A Potent Inductive Sink The −CF₃ group is one of the strongest electron-withdrawing groups in the organic chemist's toolkit.[1] This is a direct result of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and create a significant partial positive charge on the carbon atom. This positive charge is then relayed through the sigma bond network of the benzene ring, a phenomenon known as the negative inductive effect (−I). This effect drastically reduces the electron density of the aromatic π-system, rendering the ring "electron-poor."[1][2]

-

The Iodine Atom (−I): A Dual-Nature Substituent As a halogen, iodine is more electronegative than carbon and thus also exhibits an electron-withdrawing inductive effect (−I). However, its primary role in synthesis is often as an exceptional leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to cleavage, particularly in the oxidative addition step of cross-coupling reactions.[3] While halogens possess lone pairs that can theoretically donate into the π-system via resonance (+R), for iodine, this effect is weak and the inductive (−I) effect dominates its influence on ring electron density.[2]

The ortho placement of these two groups creates a profoundly electron-deficient aromatic system, predisposing the molecule to specific and highly useful reaction pathways.

Quantitative Assessment: Hammett Substituent Constants

The electronic influence of substituents can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[4] A positive value indicates an electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| Trifluoromethyl (−CF₃) | +0.43 | +0.54 |

| Iodo (−I) | +0.353 | +0.276 |

| Data sourced from Wikipedia's compilation of Hammett constants.[5] |

These values confirm the strong electron-withdrawing nature of both groups, with the −CF₃ group having a particularly powerful effect.

Reactivity Profile: Exploiting Electron Deficiency

The electron-poor nature of the 2-iodobenzotrifluoride ring dictates its reactivity, making it a valuable substrate for reactions that are disfavored in electron-rich aromatics.

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

One of the most significant consequences of the powerful electron-withdrawing groups is the activation of the aromatic ring towards nucleophilic attack. The SₙAr mechanism proceeds via a two-step addition-elimination pathway.[6][7]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (iodine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (iodide) is expelled, restoring the aromaticity of the ring.

The −CF₃ group plays a critical role in this process. By being positioned ortho to the site of attack, it powerfully stabilizes the negative charge of the Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy of the first, rate-determining step, dramatically accelerating the reaction.[6]

Caption: SₙAr mechanism for 2-iodobenzotrifluoride.

A Premier Substrate for Palladium-Catalyzed Cross-Coupling

While the electron-deficient ring is deactivated towards electrophilic attack, the C−I bond makes 2-iodobenzotrifluoride an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The high reactivity of the carbon-iodine bond facilitates the crucial oxidative addition step, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[3]

This reactivity allows for the direct and efficient installation of the valuable ortho-trifluoromethylphenyl motif onto other molecular scaffolds, a key strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Development

The unique properties of 2-iodobenzotrifluoride make it more than just a synthetic intermediate; it is a strategic building block for imparting desirable characteristics to drug candidates.

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a −CF₃ group can profoundly enhance the therapeutic profile of a molecule.[8][9]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the −CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a known metabolic "soft spot" can block degradation, thereby increasing the drug's half-life and bioavailability.[9]

-

Lipophilicity and Permeability: The −CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[9][10]

-

Binding Affinity: The electronegativity of the −CF₃ group can alter the pKa of nearby functional groups or participate in favorable dipole-dipole or hydrogen bonding interactions with the target protein, potentially increasing binding affinity and potency.[8]

2-Iodobenzotrifluoride is a key reagent for introducing this beneficial motif. For instance, it has been used as a reagent in the preparation of cyclooxygenase-1 (COX-1) inhibitors and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[11]

Utility in ¹⁹F NMR-Based Fragment Screening

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target.[12] Fluorine is an ideal nucleus for NMR-based screening for several reasons:

-

High Sensitivity: ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio.

-

No Background Signal: Biological systems are devoid of fluorine, meaning any ¹⁹F NMR signal comes exclusively from the fluorinated fragment being tested.[12]

-

Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to its local electronic environment. Upon binding to a protein, changes in the chemical shift or line broadening of the fragment's signal provide direct, unambiguous evidence of interaction.[13]

The −CF₃ group of 2-iodobenzotrifluoride and its derivatives provides a sharp, singlet signal in the ¹⁹F NMR spectrum, making it an excellent probe for FBDD campaigns.[13]

Caption: Workflow for ¹⁹F NMR in Fragment-Based Drug Discovery.

Physicochemical Properties and Experimental Protocols

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 444-29-1 | [14] |

| Molecular Formula | C₇H₄F₃I | [14] |

| Molecular Weight | 272.01 g/mol | [14] |

| Appearance | Clear light yellow liquid | [11][15] |

| Boiling Point | 197-198 °C (at 750 mmHg) | [11] |

| Density | 1.939 g/mL (at 25 °C) | [11] |

| Refractive Index (n²⁰/D) | 1.531 | [11] |

| Solubility | Insoluble in water | [11] |

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative, self-validating procedure for coupling 2-iodobenzotrifluoride with an arylboronic acid. The progress and success of the reaction can be monitored by GC-MS or TLC, comparing the consumption of the starting material with the appearance of the higher molecular weight, more nonpolar product.

Objective: To synthesize 2-(Trifluoromethyl)biphenyl.

Materials:

-

2-Iodobenzotrifluoride (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

Schlenk flask and inert gas (N₂ or Ar) manifold

Methodology:

-

Catalyst Pre-formation (Causality): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and PPh₃. The phosphine ligand coordinates to the palladium center, forming the active Pd(0) catalyst in situ and preventing its decomposition. Add toluene and stir for 15 minutes at room temperature.

-

Reagent Addition: To the flask, add 2-iodobenzotrifluoride, phenylboronic acid, and K₂CO₃.

-

Solvent Addition: Add water to the toluene to create a biphasic system. The base (K₂CO₃) is more soluble in the aqueous phase, where it activates the boronic acid for the transmetalation step.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(trifluoromethyl)biphenyl.

Conclusion

2-Iodobenzotrifluoride is a powerful and versatile reagent whose utility is directly derived from its distinct electronic properties. The strong inductive electron withdrawal by the ortho-trifluoromethyl group activates the molecule for nucleophilic aromatic substitution while simultaneously deactivating it towards unwanted electrophilic side reactions. The labile carbon-iodine bond provides a reliable and reactive handle for palladium-catalyzed cross-coupling, enabling the facile construction of complex molecular architectures. These predictable and robust reactivity patterns, combined with the beneficial effects of the trifluoromethyl moiety in a pharmaceutical context, solidify the position of 2-iodobenzotrifluoride as an indispensable tool for scientists in drug discovery and advanced materials research.

References

-

PubChem. (n.d.). Benzene, 1-iodo-2-(trifluoromethyl)-. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

ResearchGate. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Powers, D. G., & Sigman, M. S. (2015). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. ACS Central Science, 1(6), 339-344. [Link]

-

Al-Masoudi, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 18(01), 1014-1025. [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]

-

Schaefer, T., et al. (1981). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intra-atomic effects. Canadian Journal of Chemistry, 59(21), 3026-3032. [Link]

-

MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

ResearchGate. (2011). Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

Walke, P., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 811-826. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

La Salle University. (n.d.). Substituent Effects. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. [Link]

-

National Institutes of Health. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. calibrechem.com [calibrechem.com]

- 4. Hammett substituent constants [stenutz.eu]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Iodobenzotrifluoride | 444-29-1 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Iodobenzotrifluoride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. 2-Iodobenzotrifluoride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Reactivity of the Carbon-Iodine Bond in 2-Iodobenzotrifluoride

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Ortho-Substituted Scaffold

2-Iodobenzotrifluoride (CAS: 444-29-1) represents a critical structural motif in medicinal chemistry and agrochemical synthesis. It serves as a gateway to ortho-trifluoromethylated aryls, a substructure prized for its ability to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without sacrificing solubility.

However, the reactivity of the carbon-iodine (C–I) bond in this molecule is non-trivial. It is governed by a "push-pull" conflict: the high lability of the C–I bond promotes reactivity, while the ortho-trifluoromethyl (

Mechanistic Analysis: Sterics vs. Electronics

The Electronic Landscape

The C–I bond is weak (

-

Inductive Effect (-I): The

group is strongly electron-withdrawing. In the ortho position, it pulls electron density from the C1 carbon, theoretically making the C–I bond more susceptible to oxidative addition by electron-rich metal centers (e.g., Pd(0)). -

Field Effect: The proximity of the fluorine atoms creates a region of high electron density that can repel incoming nucleophiles or anionic ligands.

The Steric "Ortho-Wall"

The Van der Waals radius of a

-

Impact on Catalysis: In Pd-catalyzed cross-couplings, the rate-determining step is often shifted. While oxidative addition might be electronically favored, the formation of the square-planar Pd(II) complex is sterically crowded. More critically, transmetalation —which requires the approach of a nucleophile (e.g., organoboron species)—is frequently the bottleneck.

-

Impact on Metallation: The bulky

group protects the iodine from nucleophilic attack, but once the aryllithium species is formed, it can destabilize the aggregate structure, necessitating strict temperature control.

Validated Experimental Methodologies

Lithium-Halogen Exchange: The Stability Window

Challenge: The resulting 2-(trifluoromethyl)phenyllithium intermediate is metastable. Above -50°C, it is prone to

Protocol: Low-Temperature Lithiation & Trapping

-

Reagents: 2-Iodobenzotrifluoride (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., Benzaldehyde, 1.2 equiv), Anhydrous THF or

. -

Critical Parameter: Temperature must remain

-75°C during generation.

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (concentration ~0.2 M relative to substrate).

-

Cooling: Cool the solvent to -78°C (Acetone/Dry Ice bath). Validation: Use an internal thermometer; do not rely on bath temperature.

-

Substrate Addition: Add 2-Iodobenzotrifluoride. Stir for 5 mins to equilibrate.

-

Exchange: Add n-BuLi dropwise over 10 minutes. Causality: Slow addition prevents local exotherms that trigger LiF elimination.

-

Incubation: Stir at -78°C for exactly 30 minutes. Note: Extended stirring (>1 hr) increases the risk of aggregation-induced decomposition.

-

Trapping: Add the electrophile (neat or in THF) dropwise.

-

Warming: Allow the reaction to warm to room temperature only after the electrophile has been added and stirred for 20 mins at -78°C.

-

Quench: Standard aqueous

workup.

Visualization of Stability Pathway:

Figure 1: Bifurcation of the lithiated intermediate. Success depends entirely on maintaining the kinetic trap (low temp) versus the thermodynamic sink (elimination).

Transition Metal Catalysis: Overcoming Sterics

In Suzuki-Miyaura or Sonogashira couplings, standard ligands (like

Strategic Ligand Selection

-

Phosphines: Use electron-rich, bulky ligands.

-

S-Phos / X-Phos: The biaryl backbone allows the Pd center to accommodate the steric bulk of the

group while facilitating reductive elimination. -

: High electron density boosts oxidative addition; extreme bulk forces a mono-ligated Pd species (

-

Protocol: Sterically Demanding Suzuki Coupling

-

Catalyst System:

(2 mol%) + S-Phos (4-8 mol%) OR -

Base:

(3.0 equiv) – Anhydrous conditions often preferred to prevent protodeboronation. -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Data: Ligand Performance Comparison (Representative)

| Ligand System | Yield (%) | Time (h) | Notes |

|---|

|

Mechanistic Workflow:

Figure 2: The Suzuki catalytic cycle highlighting the steric bottleneck at the transmetalation stage caused by the ortho-CF3 group.

Alternative Activation: The Grignard Route

If the lithiation route proves too unstable for a specific scale-up, the Grignard reagent (2-(trifluoromethyl)phenylmagnesium bromide) is a robust alternative.

-

Preparation: Requires activation. Use iPrMgCl·LiCl (Turbo Grignard) for Iodine-Magnesium exchange rather than direct Mg insertion, which can be sluggish.

-

Conditions: Treat 2-Iodobenzotrifluoride with iPrMgCl·LiCl at -20°C to 0°C. The exchange is fast and the resulting Mg species tolerates higher temperatures than the Li species, reducing the risk of defluorination/elimination.

References

-

Stereoselective Synthesis via Palladium Catalysis Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.

-

Sterically Demanding Suzuki-Miyaura Coupling Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. [1]

-

Mechanism of Lithium-Halogen Exchange Bailey, W. F., & Patricia, J. J. (1988). The Mechanism of Lithium-Halogen Exchange.

-

Knochel-Hauser Base and Turbo Grignards Knochel, P., et al. (2011). Turbo-Hauser Bases for Regioselective Functionalization.

-

Sonogashira Coupling Overview Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

Sources

The Ortho-Effect Architecture: A Technical Guide to 2-Iodobenzotrifluoride

The following technical guide details the role of the trifluoromethyl (

Executive Summary

2-Iodobenzotrifluoride (CAS: 444-29-1) is a privileged building block in modern drug discovery, defined by the unique proximity of a reactive iodine handle and a bulky, electron-withdrawing trifluoromethyl group. This guide deconstructs the ortho-effect —the steric and electronic interference between these two moieties—and provides actionable protocols for leveraging this molecule in the synthesis of metabolically stable biaryl scaffolds.

Part 1: The Physicochemical Matrix

The utility of 2-iodobenzotrifluoride stems from the conflict between its two primary substituents. Understanding this "molecular friction" is the key to predicting its reactivity.

Electronic vs. Steric Tug-of-War

The

| Feature | Property | Impact on Reactivity (C–I Bond) |

| Electronic | Strong | Activation: Pulls electron density from the aromatic ring, making the C–I bond more susceptible to Oxidative Addition by electron-rich metal centers (e.g., Pd(0)). |

| Steric | Large Van der Waals radius (~2.7 Å) | Deactivation: The |

| Lipophilicity | High Hydrophobicity | Modulation: Increases LogP of the final scaffold, facilitating membrane permeability in drug candidates. |

The "Gatekeeper" Mechanism

In palladium-catalyzed reactions, the

Figure 1: The mechanistic conflict in 2-iodobenzotrifluoride. Successful coupling requires ligands that balance electronic acceleration against steric hindrance.

Part 2: Synthetic Utility & Reactivity Profile

Cross-Coupling Applications

The primary utility of 2-iodobenzotrifluoride is installing the 2-(trifluoromethyl)phenyl moiety. This motif is ubiquitous in NSAIDs, agrochemicals, and CNS-active agents because it prevents metabolic degradation of the aromatic ring.

-

Suzuki-Miyaura Coupling: The most common transformation. Standard conditions (

) often fail due to the ortho-bulk. High-activity precatalysts are required. -

Sonogashira Coupling: Generally proceeds with higher efficiency than Suzuki couplings because the alkyne nucleophile is linear and less sterically demanding than a boronic acid.

-

Halogen-Metal Exchange: The Iodine atom undergoes rapid I/Li or I/Mg exchange. The

group stabilizes the resulting anion inductively, but temperature control (-78°C) is critical to prevent "benzyne" formation via elimination of fluoride.

Metabolic Stability (Medicinal Chemistry)

The

Part 3: Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling 2-iodobenzotrifluoride with a sterically hindered boronic acid (e.g., o-tolylboronic acid) to form a rotationally restricted biaryl.

Rationale: Standard ligands fail here. We utilize SPhos , a ligand specifically designed to facilitate oxidative addition into sterically hindered halides and promote reductive elimination in crowded systems.

Materials:

-

2-Iodobenzotrifluoride (1.0 equiv)

-

o-Tolylboronic acid (1.5 equiv)

-

Catalyst:

(2 mol%) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Inert Gas Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes. Trustworthiness Check: Moisture inhibits the boronic acid; oxygen kills the active Pd(0) species.

-

Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 20 minutes prior to use.

-

Reagent Loading: Add

, SPhos, and Boronic Acid to the vial under a positive stream of Argon. -

Substrate Addition: Add 2-iodobenzotrifluoride (liquid) via syringe, followed by the degassed solvent.

-

Activation: Seal the vessel. Heat to 100°C for 12-18 hours.

-

Visual Cue: The reaction mixture should turn from dark purple/red (Pd precursor) to a black/brown suspension (active catalytic species).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Rinse with Ethyl Acetate.

-

Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc).

Validation (QC):

-

NMR: The shift of the

-

Starting Material: ~ -63 ppm.

-

Product (Biaryl): Shift usually moves downfield to ~ -58 to -60 ppm due to the anisotropic effect of the new aryl ring.

-

-

LC-MS: Monitor for the disappearance of the Iodine isotope pattern (M+127 gap).

Protocol B: Synthesis of Hypervalent Iodine Precursor

Context: While Togni reagents are typically made from iodobenzoic acid, 2-iodobenzotrifluoride can be oxidized to [Bis(trifluoroacetoxy)iodo]benzotrifluoride , a potent oxidant.

-

Dissolve 2-iodobenzotrifluoride in acetic anhydride.

-

Slowly add hydrogen peroxide (30%) at 0°C.

-

Stir at room temperature overnight.

-

Precipitate the hypervalent iodine species using diethyl ether.

Part 4: Visualization of the Catalytic Cycle

The following diagram illustrates the specific impact of the

Figure 2: The Suzuki Catalytic Cycle. Note that while CF3 hinders the first two steps, it actually accelerates the final step (Reductive Elimination) to relieve steric strain.

References

-

Physicochemical Properties & Reactivity

-

The Ortho-Effect in Palladium Catalysis

-

Medicinal Chemistry of the Trifluoromethyl Group

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

[Link]

-

Hypervalent Iodine Chemistry

- Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682.

-

[Link]

Sources

2-Iodobenzotrifluoride: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties is paramount for modulating the physicochemical and biological properties of target molecules. Among the array of fluorinated building blocks, 2-iodobenzotrifluoride has emerged as a particularly versatile and powerful reagent. Its unique electronic and steric characteristics, arising from the juxtaposition of a trifluoromethyl group and an iodine atom on an aromatic ring, render it an exceptional substrate for a multitude of cross-coupling reactions and a key precursor for the synthesis of complex, high-value compounds. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of 2-iodobenzotrifluoride, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of 2-Iodobenzotrifluoride

The trifluoromethyl group (-CF3) is a cornerstone in medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. When this group is positioned ortho to an iodine atom on a benzene ring, as in 2-iodobenzotrifluoride, a unique synergy of reactivity is unlocked. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent carbon-iodine bond, making it a highly efficient partner in a variety of palladium-catalyzed cross-coupling reactions. This guide will delve into the practical aspects of utilizing this reagent, providing not just the "how" but also the "why" behind experimental choices.

Synthesis and Physicochemical Properties

While 2-iodobenzotrifluoride is commercially available, an in-house synthesis can be a cost-effective alternative, particularly for large-scale applications. A common and reliable laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 2-aminobenzotrifluoride.

Synthesis via Diazotization-Iodination

The synthesis proceeds in two main stages: the diazotization of 2-aminobenzotrifluoride followed by the introduction of iodine using potassium iodide.

Workflow for the Synthesis of 2-Iodobenzotrifluoride:

Caption: Synthesis of 2-Iodobenzotrifluoride.

Experimental Protocol: Synthesis of 2-Iodobenzotrifluoride

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminobenzotrifluoride (1 equivalent).

-

Add a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2-iodobenzotrifluoride.

-

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-iodobenzotrifluoride is essential for its proper handling and use in synthesis.

| Property | Value |

| CAS Number | 444-29-1 |

| Molecular Formula | C₇H₄F₃I |

| Molecular Weight | 272.01 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 197-198 °C at 750 mmHg[1] |

| Density | 1.939 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.531[1] |

| Solubility | Insoluble in water; soluble in common organic solvents |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, J=7.8 Hz, 1H), 7.45 (t, J=7.7 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H), 7.60 (d, J=7.9 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 139.8, 132.9, 130.8 (q, J=31.0 Hz), 128.4 (q, J=5.0 Hz), 124.0 (q, J=272.0 Hz), 99.8.

-

¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -62.5.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

2-Iodobenzotrifluoride is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The high reactivity of the C-I bond, coupled with the electronic influence of the ortho-CF₃ group, often leads to high yields and clean reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials. 2-Iodobenzotrifluoride readily participates in this reaction with a wide range of boronic acids and their derivatives.

General Reaction Scheme for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura Coupling Reaction.

Field-Proven Insight: The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, especially with sterically demanding substrates. Buchwald's biaryl phosphine ligands, such as SPhos or XPhos, are often superior in promoting high catalytic turnover and accommodating a broad substrate scope. The base plays a crucial role in the transmetalation step; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

To an oven-dried Schlenk flask, add 2-iodobenzotrifluoride (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a suitable ligand (e.g., SPhos, 0.04 mmol).

-

Add a base, such as K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Comparative Data: Ligand Effect on Suzuki-Miyaura Coupling Yield

| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| SPhos | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |

| XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 95 |

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes. 2-Iodobenzotrifluoride is an excellent substrate for this reaction, leading to the formation of stilbene and cinnamate derivatives bearing a trifluoromethyl group.

General Reaction Scheme for Heck Reaction:

Caption: Heck Reaction Workflow.

Field-Proven Insight: The choice of base is crucial in the Heck reaction to regenerate the active Pd(0) catalyst. Organic bases like triethylamine or diisopropylethylamine are commonly used. For less reactive alkenes, phosphine ligands can enhance the reaction rate and yield. The reaction is often carried out in polar aprotic solvents like DMF or NMP.

Experimental Protocol: Heck Reaction with Styrene

-

In a sealed tube, combine 2-iodobenzotrifluoride (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and a phosphine ligand if necessary (e.g., P(o-tolyl)₃, 0.04 mmol).

-

Add a degassed solvent such as DMF (3 mL) followed by a base, for instance, triethylamine (2.0 mmol).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the stilbene derivative.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of pharmaceuticals, natural products, and organic materials.[2] 2-Iodobenzotrifluoride serves as an excellent coupling partner in this reaction.

General Reaction Scheme for Sonogashira Coupling:

Caption: Sonogashira Coupling Reaction.

Field-Proven Insight: The classic Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) salt (typically CuI) in the presence of an amine base. The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

To a Schlenk flask, add 2-iodobenzotrifluoride (1.0 mmol), phenylacetylene (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with argon.

-

Add a degassed solvent such as THF or DMF (5 mL) and an amine base, for example, triethylamine (3.0 mmol).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-8 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in an organic solvent.

-

Wash with aqueous ammonium chloride solution and brine, then dry over anhydrous Na₂SO₄.

-

Purify the product by column chromatography to obtain the desired aryl alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are crucial components of many pharmaceuticals and agrochemicals.[3] 2-Iodobenzotrifluoride is an effective substrate for this transformation, reacting with a variety of primary and secondary amines.

General Reaction Scheme for Buchwald-Hartwig Amination:

Caption: Buchwald-Hartwig Amination.

Field-Proven Insight: This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine and facilitate the catalytic cycle. The choice of phosphine ligand is critical, with bulky, electron-rich ligands like those from the Buchwald and Hartwig groups often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., Xantphos, 0.03 mmol), and a strong base like NaOtBu (1.4 mmol).

-

Add 2-iodobenzotrifluoride (1.0 mmol) and morpholine (1.2 mmol).

-

Add a dry, degassed solvent such as toluene or dioxane (3 mL).

-

Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to obtain the N-arylated morpholine derivative.

Application in the Synthesis of Bioactive Molecules

The trifluoromethylphenyl moiety is a privileged scaffold in drug discovery. 2-Iodobenzotrifluoride serves as a key starting material for the synthesis of various biologically active compounds, including anti-inflammatory agents.

Synthesis of COX Inhibitor Precursors

Cyclooxygenase (COX) enzymes are important targets for anti-inflammatory drugs.[4] The 2-(trifluoromethyl)phenyl group is a common feature in several selective COX-2 inhibitors. 2-Iodobenzotrifluoride can be used in cross-coupling reactions to construct the core structures of these inhibitors. For instance, a Suzuki-Miyaura coupling can be employed to link the 2-(trifluoromethyl)phenyl unit to a heterocyclic core, a key step in the synthesis of certain COX-2 inhibitors.

Safety and Handling

2-Iodobenzotrifluoride is a chemical that requires careful handling.[5] It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

Conclusion

2-Iodobenzotrifluoride is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive iodine atom and an electron-withdrawing trifluoromethyl group makes it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, complete with detailed experimental protocols and field-proven insights. By leveraging the information presented herein, researchers can confidently and efficiently employ 2-iodobenzotrifluoride to construct complex molecules with applications in drug discovery, materials science, and beyond.

References

-

Synthesis of trifluoromethylated biaryl compounds. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Multifunctional 2-Aminobenzimidazoles on DNA via Iodine-Promoted Cyclization. (2021). PubMed. Retrieved from [Link]

-

Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Retrieved from [Link]

-

Benzene, 1-iodo-2-(trifluoromethyl)-. (n.d.). PubChem. Retrieved from [Link]

-

Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). Scribd. Retrieved from [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023). National Institutes of Health. Retrieved from [Link]

-

Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). National Institutes of Health. Retrieved from [Link]

-

Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (2009). PubMed. Retrieved from [Link]

- Preparation of p-aminobenzotrifluoride. (n.d.). Google Patents.

-

Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Sci-Hub. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. Retrieved from [Link]

-

Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). Scilit. Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]

-

Enantioselective preparation of atropisomeric biaryl trifluoromethylsulfanes via ring-opening of cyclic diaryliodoniums. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides. (n.d.). PubMed. Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

-

Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. (n.d.). ResearchGate. Retrieved from [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. (2023). Retrieved from [Link]

- Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds. (n.d.). Google Patents.

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

-

Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (n.d.). Retrieved from [Link]

-

Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). Beilstein Journals. Retrieved from [Link]

-